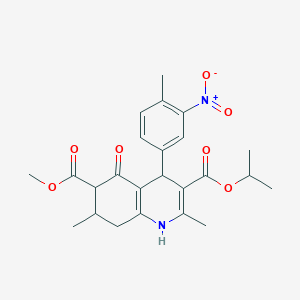
6-Methyl 3-propan-2-yl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-Methyl 3-propan-2-yl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a useful research compound. Its molecular formula is C24H28N2O7 and its molecular weight is 456.495. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-Methyl 3-propan-2-yl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a member of the hexahydroquinoline class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described by its molecular formula C21H28N2O5 and a molecular weight of approximately 372.46 g/mol. The presence of multiple functional groups contributes to its potential biological activities.
Antimicrobial Activity
Research indicates that derivatives of hexahydroquinolines exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific activity against Staphylococcus aureus and Escherichia coli has been documented in related studies .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Hexahydroquinoline Derivative | Staphylococcus aureus | 32 µg/mL |
| Hexahydroquinoline Derivative | Escherichia coli | 16 µg/mL |
Anticancer Activity
The anticancer potential of hexahydroquinoline derivatives has been explored extensively:
- Cytotoxicity assays have demonstrated that certain derivatives can significantly reduce cell viability in various cancer cell lines such as Caco-2 (human colon cancer) and A549 (human lung cancer) cells. For example, one study reported a reduction in viability by up to 39.8% against Caco-2 cells .
| Cell Line | Compound Concentration | Viability Reduction (%) |
|---|---|---|
| Caco-2 | 50 µM | 39.8 |
| A549 | 50 µM | 31.9 |
The mechanisms through which these compounds exert their biological effects are varied:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Membrane Disruption : The lipophilic nature of the hexahydroquinoline structure allows for interaction with cellular membranes, leading to increased permeability and subsequent cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of hexahydroquinoline derivatives, it was found that modifications at the nitrogen and carbon positions significantly enhanced activity against resistant bacterial strains.
Case Study 2: Anticancer Properties
A comparative analysis of various hexahydroquinoline derivatives indicated that those with electron-withdrawing groups exhibited higher anticancer activity due to increased electrophilicity and reactivity with cancer cell targets.
Eigenschaften
IUPAC Name |
6-O-methyl 3-O-propan-2-yl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O7/c1-11(2)33-24(29)19-14(5)25-16-9-13(4)18(23(28)32-6)22(27)21(16)20(19)15-8-7-12(3)17(10-15)26(30)31/h7-8,10-11,13,18,20,25H,9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKPBKCTDZXCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=CC(=C(C=C3)C)[N+](=O)[O-])C(=O)C1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














